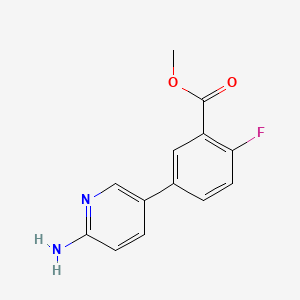

Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 6-aminopyridine.

Esterification: The 2-fluorobenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-fluorobenzoate.

Coupling Reaction: The methyl 2-fluorobenzoate is then subjected to a coupling reaction with 6-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule.

科学研究应用

Medicinal Chemistry

Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate is primarily investigated for its role as a precursor in the synthesis of pharmaceuticals targeting various diseases. The presence of the amino group on the pyridine ring significantly enhances its biological activity, making it a valuable compound in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its structural components allow for interactions with biological targets, such as enzymes and receptors, which may lead to therapeutic effects against bacterial infections.

Inhibition of Enzymes

The compound has been studied for its ability to inhibit specific enzymes linked to inflammatory responses. For example, it has shown potential as a mechanism-based inhibitor of myeloperoxidase (MPO), which is associated with oxidative stress in inflammatory diseases like cardiovascular disorders.

Pharmacological Insights

The pharmacological applications of this compound extend to its role in inhibiting key pathways involved in disease progression.

Inhibition of p38 MAP Kinase

The compound has been optimized for use as a p38 mitogen-activated protein kinase inhibitor. This pathway is crucial in regulating inflammatory responses and cellular stress. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit p38 MAP kinase activity, potentially leading to reduced inflammation and improved outcomes in conditions such as rheumatoid arthritis .

Cancer Therapeutics

This compound derivatives have been explored for their anti-cancer properties. For instance, studies have indicated that certain analogs exhibit selective inhibitory activity against specific cancer cell lines, showcasing their potential as targeted cancer therapies .

Data Tables

The following table summarizes the biological activities and potential applications of this compound and its derivatives:

| Application Area | Activity Type | Reference |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | |

| Pharmacology | Enzyme Inhibition (MPO) | |

| Cancer Research | p38 MAP Kinase Inhibition | |

| Cancer Therapeutics | Selective Cytotoxicity |

Clinical Implications

Another case study focused on the compound's effects on cancer cell lines, demonstrating significant anti-proliferative activity against hepatocellular carcinoma (HCC). The findings suggest that this compound could serve as a lead for developing new cancer therapeutics targeting FGFR4 pathways .

作用机制

The mechanism of action of Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Similar Compounds

- Methyl 5-(6-aminopyridin-3-yl)-2-chlorobenzoate

- Methyl 5-(6-aminopyridin-3-yl)-2-bromobenzoate

- Methyl 5-(6-aminopyridin-3-yl)-2-iodobenzoate

Uniqueness

Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interactions. Fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable compound in medicinal chemistry and other applications.

生物活性

Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H12FN3O2

- CAS Number : 1314988-17-4

- Molecular Weight : 251.24 g/mol

The compound consists of a fluorobenzoate moiety linked to an aminopyridine, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in critical cellular pathways. For instance, they may interact with:

- Histone Deacetylases (HDACs) : Compounds similar to this compound have shown potential as HDAC inhibitors, which play a role in cancer progression by regulating gene expression .

- Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. For instance:

- Inhibition of Tumor Growth : In vitro assays demonstrated that the compound effectively suppresses the proliferation of cancer cell lines, particularly those with mutations in key oncogenes such as BRAF and RET .

- Synergistic Effects : When combined with other therapeutic agents, such as HDAC inhibitors, it enhances the overall anticancer efficacy, suggesting a synergistic mechanism that could be exploited for therapeutic combinations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits moderate activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Table 1: Summary of Biological Activities

Research Highlights

- Study on BRAF/HDAC Dual Inhibitors : A study explored the efficacy of compounds similar to this compound in targeting both BRAF mutations and HDACs, demonstrating improved outcomes in melanoma models .

- Quantitative Structure-Activity Relationship (QSAR) : Research utilizing QSAR models has indicated that structural modifications can significantly enhance the biological activity of similar compounds, guiding future synthetic efforts .

属性

IUPAC Name |

methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c1-18-13(17)10-6-8(2-4-11(10)14)9-3-5-12(15)16-7-9/h2-7H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQCQNFYAYAWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CN=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718567 | |

| Record name | Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314988-17-4 | |

| Record name | Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。